molecular formula C18H22N2O3 B1208516 3-(2-ETHYLBUTANAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE

3-(2-ETHYLBUTANAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE

Cat. No.: B1208516
M. Wt: 314.4 g/mol
InChI Key: BPKBIZIKUJPWKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Ethylbutanamido)-N-[(furan-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core linked to a furan ring and an ethylbutanamido group

Scientific Research Applications

3-(2-Ethylbutanamido)-N-[(furan-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethylbutanamido)-N-[(furan-2-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan derivative reacts with the benzamide intermediate.

    Attachment of the Ethylbutanamido Group: The ethylbutanamido group is attached through an amidation reaction, where an ethylbutanoic acid derivative reacts with the amine group on the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylbutanamido)-N-[(furan-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzamide derivatives.

Mechanism of Action

The mechanism of action of 3-(2-ethylbutanamido)-N-[(furan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The furan ring and benzamide core can interact with enzymes or receptors, leading to various biological effects. The ethylbutanamido group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Butanamido)-N-[(furan-2-yl)methyl]benzamide
  • 3-(2-Ethylhexanamido)-N-[(furan-2-yl)methyl]benzamide
  • 3-(2-Propionamido)-N-[(furan-2-yl)methyl]benzamide

Uniqueness

3-(2-Ethylbutanamido)-N-[(furan-2-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylbutanamido group differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Properties

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

3-(2-ethylbutanoylamino)-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C18H22N2O3/c1-3-13(4-2)18(22)20-15-8-5-7-14(11-15)17(21)19-12-16-9-6-10-23-16/h5-11,13H,3-4,12H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

BPKBIZIKUJPWKX-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=CO2

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=CO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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